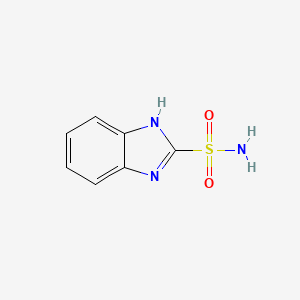

1h-Benzimidazole-2-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-benzimidazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGHQBXKSHAQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281362 | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-31-4 | |

| Record name | 2-Benzimidazolesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Benzimidazole 2 Sulfonamide and Its Derivatives

Strategies for Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole scaffold is a critical step in the synthesis of 1H-benzimidazole-2-sulfonamide. Key methods include the cyclization of o-phenylenediamines, often enhanced by microwave assistance or oxidative conditions.

Cyclization Reactions of o-Phenylenediamines

The most common and versatile method for synthesizing the benzimidazole ring is the condensation and cyclization of o-phenylenediamines with various carbonyl-containing compounds. nih.gov This can include carboxylic acids, aldehydes, ketones, esters, amides, acid anhydrides, and acid chlorides. nih.gov The reaction is typically facilitated by an acid catalyst such as hydrochloric acid or p-toluenesulfonic acid. nih.gov

A notable approach involves the direct synthesis of benzimidazoles from the cyclization of o-phenylenediamines with carbon dioxide in the presence of hydrogen, catalyzed by RuCl2(dppe)2. rsc.orgrsc.org This method is advantageous for its use of a renewable C1 source and can be performed under solvent-free conditions, offering both environmental and economic benefits. rsc.org Another innovative, metal-free method utilizes D-glucose as a C1 synthon for the oxidative cyclization of o-phenylenediamines in water, providing excellent yields and broad functional group tolerance. acs.orgacs.org

The choice of the second reactant allows for the introduction of various substituents at the 2-position of the benzimidazole ring. For instance, reacting o-phenylenediamine (B120857) with monochloroacetic acid yields 2-chloromethyl benzimidazole, a versatile intermediate for further derivatization. arabjchem.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of benzimidazole derivatives, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and purer products. jchemrev.comsciforum.net This "green chemistry" approach often minimizes the use of solvents. sciforum.netmdpi.com

Several microwave-assisted methodologies have been reported for benzimidazole synthesis. jchemrev.com One such method involves the condensation of o-phenylenediamine with aromatic aldehydes, facilitated by various catalysts. jchemrev.com For example, using a catalytic amount of erbium triflate (Er(OTf)3) under solvent-free microwave irradiation provides a rapid and highly selective route to 1,2-disubstituted benzimidazoles. mdpi.com This method has been shown to reduce reaction times from hours to minutes and significantly increase yields. mdpi.com

Another green and efficient microwave irradiation method utilizes sodium hypophosphite as a catalyst for the mono-condensation of o-phenylenediamines and aldehydes in ethanol, resulting in good yields of 2-substituted benzimidazoles. tandfonline.com The use of microwave irradiation in combination with solid mineral supports in dry media has also proven effective for the synthesis of benzimidazoles from 1,2-diaminobenzene and ethyl acetoacetate (B1235776) or ethyl benzoylacetate. jchemrev.com Furthermore, one-pot, Ugi-type three-component condensation reactions under microwave irradiation have been developed for the facile synthesis of fused benzimidazoles in high yields. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2-disubstituted Benzimidazoles

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 60 min | 61.4% | N/A |

| Microwave Irradiation | 5 min | 99.9% | 1% mol Er(OTf)3, solvent-free |

This table presents a comparison of reaction time and yield for the synthesis of 1,2-disubstituted benzimidazoles using conventional heating versus microwave irradiation with a catalyst. mdpi.com

Oxidative Cyclization Methods

Oxidative cyclization provides an alternative and efficient pathway to the benzimidazole ring system. These methods often start from less complex precursors than o-phenylenediamines, such as anilines. acs.orgnih.gov

One approach involves an amidine formation/oxidative cyclization sequence. acs.orgnih.gov In this method, anilines are first converted to N-phenyl amidines, which then undergo oxidative cyclization to form the benzimidazole ring. This can be achieved using reagents like phenyliodine(III) diacetate (PIDA) or through copper-mediated oxidation. acs.orgnih.gov This strategy is particularly useful for creating libraries of benzimidazoles with variations at the C4–C7 positions. acs.org

Iodine(III)-catalyzed oxidative cyclization has also been developed to convert ortho-substituted anilines into benzimidazoles. nih.govchemrxiv.org Using an oxidant like Selectfluor and a catalytic amount of iodobenzene, this mild reaction tolerates a wide range of functional groups on the aniline (B41778). nih.gov Mechanistic studies suggest that this transformation proceeds through cationic reactive intermediates. nih.govchemrxiv.org

Furthermore, metal-organic frameworks (MOFs), such as NH2-MIL-125(Ti), can act as efficient heterogeneous catalysts for the oxidative cyclization of o-phenylenediamines with aldehydes to produce benzimidazoles in good yields without the need for an external oxidant. rsc.org

Introduction of the Sulfonamide Group

Once the benzimidazole ring is formed, the sulfonamide group is introduced, typically at the 2-position. This functional group is crucial for the biological activity of many benzimidazole derivatives.

Amidation Reactions with Sulfonyl Chlorides

A common method for introducing the sulfonamide moiety is through the reaction of a benzimidazole compound with a sulfonyl chloride. nih.gov For instance, 1H-benzimidazole can be reacted with chlorosulfonic acid to form the 1H-benzimidazole-2-sulfonyl chloride intermediate. This intermediate is then subsequently aminated by reacting it with an appropriate amine in the presence of a base like triethylamine (B128534) to yield the desired sulfonamide derivative.

The synthesis of benzimidazole-sulfonyl derivatives can also be achieved through a nucleophilic substitution (SN2) reaction. nih.gov For example, a pre-formed benzimidazole can react with a substituted sulfonyl chloride in the presence of a base like N,N-Dimethylpyridin-4-amine (DMAP). nih.gov This approach allows for the synthesis of a wide variety of N-substituted benzimidazole-2-sulfonamides.

Sulfonyl Radical Coupling

Visible-light-induced radical cascade reactions offer a modern and environmentally friendly approach to introduce sulfonyl groups. researchgate.netrsc.org In this method, a sulfonyl radical is generated from a sulfonyl chloride upon irradiation with visible light, often without the need for a photocatalyst, transition metal, or other additives. researchgate.netrsc.org

This sulfonyl radical can then react with a benzimidazole derivative containing an alkene moiety. researchgate.net The reaction proceeds via a cascade sulfonylation/cyclization, leading to the formation of polycyclic benzimidazoles containing a sulfone group. researchgate.netrsc.org This method is characterized by its high atom economy, excellent regioselectivity, and broad substrate scope. researchgate.net The generation of sulfonyl radicals can also be achieved through photoredox catalysis, where a photocatalyst like iridium is used to activate a sulfonyl-containing compound, which then couples with an olefin. acs.org

Click Chemistry Approaches for Sulfonamide Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition (CuAAC), has become a powerful tool for conjugating the benzimidazole-sulfonamide scaffold with other molecular entities. d-nb.inforesearchgate.netnih.gov This reaction forms a stable 1,2,3-triazole ring that links the two components, creating novel hybrid molecules. frontiersin.orgnih.gov The strategy typically involves the synthesis of an azide-containing sulfonamide and an alkyne-functionalized benzimidazole, which are then "clicked" together.

The general synthetic pathway proceeds in several steps:

Preparation of the Alkyne Component : A common starting material is 2-mercaptobenzimidazole (B194830), which can be regioselectively alkylated with propargyl bromide to introduce the terminal alkyne group. d-nb.infofrontiersin.org For instance, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole can be synthesized by reacting benzimidazole-2-thione with propargyl bromide in the presence of a base like anhydrous potassium carbonate. frontiersin.org

Preparation of the Azide (B81097) Component : The sulfonamide portion is converted into an azide. This is often achieved through the diazotization of an appropriate aromatic amine of a sulfa drug, followed by a reaction with sodium azide. d-nb.info

CuAAC Reaction : The alkyne-functionalized benzimidazole and the sulfonamide azide are then subjected to the CuAAC reaction. d-nb.info This is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent system such as a THF:H2O or DMSO:H2O mixture. d-nb.infofrontiersin.orgnih.gov The reaction regioselectively yields 1,4-disubstituted-1,2,3-triazole tethered benzimidazole-sulfonamide conjugates in good to excellent yields. d-nb.infonih.gov

This methodology has been successfully used to synthesize series of mono- and bis-1,4-disubstituted-1,2,3-triazole-sulfonamide conjugates. researchgate.netnih.gov For example, researchers have prepared S,N-bis(1,2,3-triazole-sulfonamide)-benzimidazole hybrids by reacting a bis-propargylated imidazole (B134444) with two equivalents of a sulfa drug azide under similar click conditions. researchgate.net The versatility of this approach allows for the combination of various benzimidazole precursors and a wide range of sulfonamide azides, facilitating the creation of diverse chemical libraries for biological screening. nih.govtandfonline.comnih.gov

Derivatization Strategies for Enhancing Bioactivity

Modifying the core structure of this compound is a key strategy to enhance its biological activity and fine-tune its pharmacological properties. Derivatization can influence factors such as lipophilicity, solubility, metabolic stability, and interaction with biological targets. nih.gov

N-Alkylation and N-Substitution of the Benzimidazole Ring

Substitution at the nitrogen atom (N-1 position) of the benzimidazole ring is a common strategy to modulate the compound's properties. N-alkylation, the introduction of alkyl groups, can enhance lipophilicity, which may improve the compound's ability to cross biological membranes. acs.org

Synthetic approaches for N-alkylation often involve reacting a pre-formed benzimidazole derivative with an alkyl halide in the presence of a base. scirp.org For example, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized where the disappearance of the N-H proton signal in NMR spectra confirmed successful alkylation. acs.org Another modern and efficient method for N-alkylation of sulfonamides utilizes alcohols as alkylating agents through a "borrowing hydrogen" strategy catalyzed by palladium (II) pincer complexes. researchgate.net This approach is noted for its atom economy, releasing only water as a byproduct. researchgate.net

The choice of substituent at the N-1 position can be critical. Studies have explored a variety of substituents, from simple alkyl chains to more complex moieties, to investigate structure-activity relationships (SAR). mdpi.com

Substitutions at the 2-Position of the Benzimidazole Ring

The 2-position of the benzimidazole ring is a primary site for modification to influence bioactivity. researchgate.netnih.gov A wide range of substituents, including aryl and heterocyclic groups, can be introduced at this position. tandfonline.comsemanticscholar.org

A prevalent synthetic method is the condensation reaction between an o-phenylenediamine derivative and a specific carbonyl compound, such as an aldehyde or carboxylic acid. nih.govtandfonline.com For instance, 2-aryl-1H-benzo[d]imidazole-6-sulfonamides have been synthesized by condensing 3,4-diaminobenzenesulfonamide (B1301043) with various aromatic aldehydes in the presence of sodium bisulfite (NaHSO3) in DMF. tandfonline.com

The nature of the substituent at the 2-position significantly impacts the compound's biological profile. For example, in a series of 2-substituted-benzimidazole-6-sulfonamides developed as carbonic anhydrase inhibitors, substituting the 2-position with different phenol (B47542) and benzoic acid derivatives allowed for a detailed investigation of structure-activity relationships. semanticscholar.org It was found that sulfur-containing groups at the 2-position, such as in 2-methylsulfonylbenzimidazole, can be readily replaced by amino groups to create further derivatives. researchgate.net

| Final Compound | Substituent at 2-Position | Key Precursors | Synthetic Method | Reference |

|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-6-sulfonamide | 4-Hydroxyphenyl | 3,4-diamino-N-(tert-butyl)benzenesulfonamide and 4-hydroxybenzaldehyde | Condensation followed by deprotection | tandfonline.com |

| 2-Phenyl-1H-benzo[d]imidazole-6-sulfonamide | Phenyl | N-(tert-butyl)-2-phenyl-1H-benzo[d]imidazole-6-sulfonamide | Deprotection with trifluoroacetic acid | tandfonline.com |

| 2-(4-Carboxyphenyl)-1H-benzo[d]imidazole-6-sulfonamide | 4-Carboxyphenyl | 2-(4-(Methoxycarbonyl)phenyl) derivative | Hydrolysis with lithium hydroxide | tandfonline.com |

Introduction of Heterocyclic Moieties (e.g., Morpholine (B109124), Triazole, Thiazole)

Incorporating additional heterocyclic rings into the benzimidazole-sulfonamide structure is a well-established strategy to generate novel compounds with enhanced or synergistic bioactivities. nih.gov Commonly introduced heterocycles include triazoles, thiazoles, and morpholine. rsc.org

Triazoles : As discussed under click chemistry (Section 2.2.3), the 1,2,3-triazole ring is frequently used as a stable linker to create hybrid molecules. nih.govnih.govresearchgate.net The triazole itself can contribute to the biological activity of the final compound through interactions like hydrogen bonding. frontiersin.org

Thiazoles : Thiazole-containing benzimidazole derivatives have been synthesized and evaluated for their biological potential. Molecular hybridization involving thiazole (B1198619) at the 2-position of the benzimidazole scaffold has been shown to improve activity against certain pathogens. rsc.org

Morpholine : The morpholine moiety is another heterocyclic group that can be incorporated to enhance bioactivity. nih.govrsc.org For example, this compound, N-(3-(4-morpholinyl)propyl)- can be synthesized via a two-step approach involving the sulfonation of 1H-benzimidazole with chlorosulfonic acid, followed by amination of the resulting sulfonyl chloride with N-(3-morpholinopropyl)amine. evitachem.com The introduction of morpholine can improve properties such as membrane penetration. rsc.org

The combination of the benzimidazole nucleus with these and other heterocyclic systems like oxadiazole and piperazine (B1678402) has led to compounds with a broad spectrum of potential therapeutic applications. nih.gov

Hybrid Molecule Synthesis Incorporating Multiple Pharmacophores

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) into a single molecule. tandfonline.comdergipark.org.tr The goal is to create a hybrid compound that may exhibit an improved activity profile, a dual mode of action, or overcome drug resistance mechanisms. tandfonline.comresearchgate.net The benzimidazole-sulfonamide scaffold is an excellent platform for this approach. nih.govresearchgate.net

A prominent example is the synthesis of benzimidazole-triazole-sulfonamide hybrids. nih.govnih.gov In these molecules, the benzimidazole-sulfonamide unit is combined with a triazole ring, which itself can be further substituted with other pharmacophoric groups. frontiersin.orgresearchgate.net The synthesis of these hybrids often relies on click chemistry, providing an efficient and regioselective method for linking the different building blocks. d-nb.inforesearchgate.nettandfonline.com

Researchers have successfully synthesized and characterized numerous hybrid molecules, such as:

Benzimidazole-1,2,3-triazole-sulfonamide conjugates : These are designed by ligating a propargylated benzimidazole with an azido-sulfonamide. d-nb.infonih.gov

Triazole/benzimidazole hybrid molecules : An example is N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, synthesized via a copper-catalyzed click reaction between an alkyne-bearing benzimidazole-sulfonamide and phenyl azide. tandfonline.com

Pharmacological Spectrum and Biological Activities of 1h Benzimidazole 2 Sulfonamide Derivatives

Antimicrobial Activities

Derivatives of 1H-benzimidazole-2-sulfonamide have consistently demonstrated significant antimicrobial properties. researchgate.net The incorporation of the sulfonamide group into the benzimidazole (B57391) structure has been shown to enhance antibacterial and antifungal activities. These compounds represent a promising class of antimicrobials, with studies revealing their efficacy against various microbial strains. researchgate.netrjpbcs.com

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been extensively evaluated against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Many of these compounds have shown promising activity, in some cases, comparable or even superior to standard antibiotics. acs.org

Numerous studies have highlighted the potent activity of this compound derivatives against Gram-positive bacteria. researchgate.netevitachem.com A notable area of success has been against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which pose a significant challenge in clinical settings. researchgate.netnih.gov

For instance, a series of N-substituted-1H-benzimidazole-5(6)-sulfonamides were synthesized and evaluated for their activity against S. aureus and MRSA. nih.gov Among the compounds with sulfonamido moieties, several exhibited strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. nih.gov In another study, certain derivatives displayed MIC values as low as 4 µg/mL against MRSA.

The introduction of specific substituents on the benzimidazole ring has been shown to modulate antibacterial activity. For example, derivatives with a nitro group at position 5 or 7 of the benzimidazole core showed significantly increased potency against S. aureus and MRSA. mdpi.com The presence of an electron-withdrawing group on the benzimidazole ring generally appears to enhance antimicrobial activity. mdpi.com

Research has also demonstrated the effectiveness of these derivatives against other Gram-positive bacteria such as Bacillus subtilis and Streptococcus faecalis. researchgate.netacs.orgijmrhs.com For example, a series of 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives showed good antibacterial activity against Bacillus subtilis, with most compounds exhibiting a MIC value of 31.25 µg/mL. researchgate.netijmrhs.com

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-substituted-1H-benzimidazole-5(6)-sulfonamides | Staphylococcus aureus (MRSA) | 1.56 | nih.gov |

| Unspecified Derivative | Staphylococcus aureus (MRSA) | 4 | |

| 5-Nitro substituted BZS | Staphylococcus aureus (MRSA) | - | mdpi.com |

| 7-Nitro substituted BZS | Staphylococcus aureus (MRSA) | - | mdpi.com |

| 5-ethoxy-2-{[4-(t-amino-1-yl) but-2-yn-1-yl] sulfanyl}-1H-benzimidazole | Bacillus subtilis | 31.25 | researchgate.netijmrhs.com |

| Unspecified Derivative | Streptococcus faecalis | 8 |

The efficacy of this compound derivatives also extends to Gram-negative bacteria, although in some cases, they appear to be more sensitive to Gram-positive strains. nih.govijmrhs.com Nevertheless, significant activity against clinically relevant Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa has been reported. researchgate.netrjpbcs.comacs.org

In one study, synthesized benzimidazole derivatives containing a sulfonamide were screened against Escherichia coli, showing good activity. rjpbcs.com Another report indicated a MIC value of 16 µg/mL for a this compound derivative against E. coli.

The structural features of the derivatives play a crucial role in their activity against Gram-negative bacteria. The difference in the cell wall structure between Gram-positive and Gram-negative bacteria is a key factor, with the outer membrane of Gram-negative bacteria often presenting an additional barrier to drug penetration. ijmrhs.com To overcome this, strategies such as co-administration with membrane-disrupting agents like colistin (B93849) have been explored to enhance the intracellular concentration and efficacy of these compounds. whiterose.ac.uk

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Unspecified Derivative | Escherichia coli | 16 | |

| Benzimidazole derivatives containing sulfonamide | Escherichia coli | - | rjpbcs.com |

| 5-ethoxy-2-{[4-(t-amino-1-yl)but-2-yn-1-yl]sulfanyl}-1H-benzimidazole | Escherichia coli | 500 | ijmrhs.com |

| 5-ethoxy-2-{[4-(t-amino-1-yl)but-2-yn-1-yl]sulfanyl}-1H-benzimidazole | Pseudomonas aeruginosa | 250 | ijmrhs.com |

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. researchgate.netevitachem.comontosight.ai The benzimidazole core is a well-known pharmacophore in antifungal agents, and its combination with a sulfonamide group can lead to potent compounds. researchgate.net

Candida albicans is a common target in antifungal research, and several this compound derivatives have shown efficacy against this opportunistic pathogen. researchgate.netrjpbcs.com For example, one derivative was reported to have a MIC of 64 µg/mL against C. albicans. In another study, a series of 5-ethoxy-2-mercaptobenzimidazole derivatives were synthesized, with one compound showing excellent antifungal activity against C. albicans with a MIC value of 31.25 µg/mL. researchgate.netijmrhs.com

Other fungal species, such as Aspergillus brasiliensis and Aspergillus niger, have also been shown to be susceptible to these derivatives. acs.org For instance, certain derivatives exhibited MIC values in the range of 32-64 µg/mL against Aspergillus brasiliensis. Some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against both Candida albicans and Aspergillus niger with MIC values of 64 μg mL–1. acs.org

Table 3: Antifungal Activity of this compound Derivatives

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Unspecified Derivative | Candida albicans | 64 | |

| 5-ethoxy-2-{[4-(2,6-dimethylpiperidin- 1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole | Candida albicans | 31.25 | researchgate.netijmrhs.com |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Candida albicans | 64 | acs.org |

| Unspecified Derivative | Aspergillus brasiliensis | 32-64 | |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Aspergillus niger | 64 | acs.org |

Antiviral Properties

The broad biological spectrum of benzimidazole derivatives extends to antiviral activity, and the inclusion of a sulfonamide moiety can contribute to this effect. researchgate.netontosight.ai Research has documented the potential of these compounds against a variety of viruses. mdpi.comnih.gov

Studies have explored the antiviral capabilities of benzimidazole derivatives against viruses such as Human Immunodeficiency Virus (HIV) and enteroviruses. frontiersin.org For example, some substituted benzimidazole derivatives have been synthesized and shown to act as reverse transcriptase inhibitors against HIV-1 replication. frontiersin.org

A review of sulfonamides with a heterocyclic periphery highlighted their antiviral properties against a wide range of viruses, including coxsackievirus, enteroviruses, and HIV, underscoring the potential of combining these two pharmacophores. mdpi.comnih.gov While specific data on this compound derivatives is part of a broader class of compounds, the foundational chemistry suggests a promising area for further investigation.

Antiparasitic Activity

Benzimidazole-based compounds are well-established as antiparasitic agents, and derivatives of this compound are also being investigated for this activity. researchgate.netevitachem.comontosight.ai The mechanism of action of many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite. nih.govnih.gov

Research has shown that some benzimidazole derivatives are effective against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as helminths like Trichinella spiralis. nih.govnih.govrsc.org While not all potent antiparasitic compounds in these studies were sulfonamide derivatives, the benzimidazole core is central to their activity. nih.gov The potential for the sulfonamide group to enhance or modulate this activity remains an active area of research.

Anticancer / Antiproliferative Activities

The benzimidazole scaffold is a structural isostere of natural purines and indoles, allowing its derivatives to interact with various biological targets implicated in cancer. frontiersin.org The incorporation of a sulfonamide group can further enhance these interactions and confer novel mechanisms of action. d-nb.info As a result, this compound derivatives have been extensively investigated for their potential as anticancer agents. researchgate.net

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives against a variety of cancer cell lines. nih.gov For instance, certain derivatives have shown significant activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govacs.orgrsc.org

One study reported a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives that were evaluated for their anticancer activity against MCF-7 human breast cancer cells. The cytotoxic potential was determined using real-time cell analysis. acs.org Another study highlighted a benzimidazole derivative with a sulfonamide moiety that exhibited more potent anticancer activity than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) against MGC-803, PC-3, and MCF-7 cell lines, with IC₅₀ values ranging from 1.02 μM to 5.40 μM. nih.gov

Furthermore, newly synthesized 4-thiazolone-based benzenesulfonamides were evaluated for their anti-proliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7, as well as the normal breast cell line MCF-10A. rsc.org Some of these compounds showed considerable antiproliferative activities, with IC₅₀ values ranging from 55 to 106 μM against human prostate (PC-3), liver (HepG2), and kidney (HEK293) cancer cell lines. d-nb.info

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings |

| Alkylsulfonyl 1H-benzo[d]imidazole derivatives | MCF-7 (Breast) | Demonstrated cytotoxic potential. acs.org |

| Benzimidazole derivative with sulfonamide moiety | MGC-803, PC-3, MCF-7 | More potent than 5-FU, with IC₅₀ values of 1.02-5.40 μM. nih.gov |

| 4-Thiazolone-based benzenesulfonamides | MDA-MB-231, MCF-7 (Breast) | Showed anti-proliferative activity. rsc.org |

| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | PC-3 (Prostate), HepG2 (Liver), HEK293 (Kidney) | Exhibited antiproliferative activities with IC₅₀ values of 55-106 μM. d-nb.info |

| N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | - | Showed potent anti-inflammatory activity, which can be linked to anticancer effects. nih.gov |

Mechanisms of Apoptotic Induction

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.goviiarjournals.org These compounds can trigger apoptotic pathways in cancer cells through various molecular mechanisms.

Studies have shown that these derivatives can induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade. For example, one derivative, CCL299, was found to significantly increase caspase-3/7 activity in HepG2 and HEp-2 cancer cells. iiarjournals.org Another study demonstrated that a specific benzimidazole-sulfonamide derivative induced apoptosis in MDA-MB-231 breast cancer cells, with a significant 22-fold increase in the percentage of annexin (B1180172) V-FITC positive cells compared to the control. rsc.org

Furthermore, some derivatives have been shown to induce apoptosis by affecting mitochondrial membrane potential and causing DNA damage. nih.gov The induction of apoptosis can also be linked to the inhibition of specific survival proteins, such as Bcl-2. acs.org

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Apoptosis |

| CCL299 | HepG2, HEp-2 | Increased caspase-3/7 activity. iiarjournals.org |

| Benzenesulfonamide (B165840) derivative 4e | MDA-MB-231 | 22-fold increase in annexin V-FITC positive cells. rsc.org |

| Compound 23 | MDA-MB-231, MDA-MB-468 | Decreased mitochondrial membrane potential and DNA damage. nih.gov |

| Alkylsulfonyl 1H-benzo[d]imidazole derivatives | MCF-7 | Inhibition of Bcl-2 protein. acs.org |

Inhibition of Specific Oncogenic Targets (e.g., EGFR, Topoisomerase I and II, PARP-poly, DHFR, Aromatase)

Derivatives of this compound have been shown to target and inhibit various specific enzymes and proteins that are crucial for cancer cell survival and proliferation. frontiersin.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): Several benzimidazole derivatives have demonstrated significant inhibitory activity against EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. nih.gov For example, thiazole (B1198619)/benzimidazole hybrids have shown IC₅₀ values against EGFR TK in the nanomolar range. nih.gov

Topoisomerase I and II: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death. Certain benzimidazole-chalcone hybrids have exhibited potent inhibition of topoisomerase II. nih.gov Additionally, some 1H-benzimidazole-oxadiazole compounds have shown strong inhibitory activity against topoisomerase I. rsc.org

Poly(ADP-ribose) polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways. Some benzimidazole derivatives have been shown to decrease the levels of PARP-1. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA synthesis and cell proliferation. frontiersin.org Molecular docking studies have suggested that some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with the active site of DHFR. acs.org

Aromatase: This enzyme is involved in the synthesis of estrogens and is a key target in the treatment of hormone-receptor-positive breast cancer. frontiersin.org

| Oncogenic Target | Derivative Type | Key Findings |

| EGFR | Thiazole/benzimidazole hybrids | IC₅₀ values in the nanomolar range for EGFR TK inhibition. nih.gov |

| Topoisomerase II | Benzimidazole-chalcone hybrid | More potent inhibition than the standard drug etoposide. nih.gov |

| Topoisomerase I | 1H-benzimidazole-oxadiazole compounds | Strong inhibitory activity against HeLa cancer cell line. rsc.org |

| PARP-1 | Thiazole/benzimidazole hybrids | Decreased levels of the PARP-1 enzyme. nih.gov |

| DHFR | N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Interaction with the binding site of DHFR. acs.org |

Anti-inflammatory and Analgesic Activities

Benzimidazole derivatives, including those with a sulfonamide group, are known to possess significant anti-inflammatory and analgesic properties. researchgate.netjmpas.com The anti-inflammatory activity is often mediated through the inhibition of inflammatory pathways and enzymes such as cyclooxygenase (COX).

A study on a series of 2-substituted benzimidazole derivatives found that a compound with an amino benzene (B151609) sulfonamide substitution, 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide, showed 64% inhibition in a carrageenan-induced rat paw edema model, which was comparable to the standard drug diclofenac (B195802) sodium. jmpas.com Another study reported that phenylsulfonyl-2-methylamino-substituted-benzimidazole derivatives exhibited encouraging anti-inflammatory activity. jmpas.com

The analgesic effects of these compounds are also noteworthy. Some sulfonyl benzimidazole derivatives have been investigated as potential analgesic agents, with studies focusing on their activity as CB1/CB2 dual agonists. nih.gov

| Compound/Derivative | Model | Anti-inflammatory Activity (% inhibition) | Analgesic Mechanism |

| 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide | Carrageenan-induced rat paw edema | 64% jmpas.com | - |

| 3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)aniline | Carrageenan-induced rat paw edema | 37.31% jmpas.com | - |

| Sulfonyl benzimidazole derivatives | - | - | Potential CB1/CB2 dual agonists nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. tandfonline.comsemanticscholar.org The sulfonamide group is a classic zinc-binding group, making this compound derivatives potent inhibitors of various CA isoforms. ontosight.ai The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Inhibition of Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, VII, IX, XII, XIII)

Derivatives of this compound have been extensively studied for their inhibitory activity against a range of human carbonic anhydrase (hCA) isoforms. tandfonline.comresearchgate.net These studies have often revealed isoform-selective inhibition, which is crucial for developing targeted therapies with fewer side effects.

Research has shown that benzenesulfonamide derivatives bearing benzimidazole moieties can exhibit nanomolar affinities and selectivity toward various hCA isozymes, including hCA I, II, VII, XII, and XIII. tandfonline.com In one study, sulfonamide-containing benzimidazoles demonstrated potent inhibitory activity against the tumor-associated isoforms CA IX and XII, with Kᵢ values in the low nanomolar range (5.2-29.3 nM for CA IX and 9.9-41.7 nM for CA XII). researchgate.net

Notably, some of these compounds show significant selectivity for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II). rsc.orgresearchgate.net For example, compound 4c was identified as a potent and selective inhibitor of CA IX (Kᵢ = 6.6 nM) and CA XII (Kᵢ = 9.9 nM) with a significant selectivity ratio over hCA I and II. researchgate.net

| Compound/Derivative Series | hCA Isoform(s) Inhibited | Potency (Kᵢ or IC₅₀) | Selectivity |

| Benzenesulfonamide derivatives with benzimidazole moieties | hCA I, II, VII, XII, XIII | Nanomolar affinities tandfonline.com | Isoform selective tandfonline.com |

| Sulfonamide-containing benzimidazoles (e.g., 4c) | hCA IX, XII | Kᵢ = 6.6 nM (CA IX), 9.9 nM (CA XII) researchgate.net | Selective over hCA I and II researchgate.net |

| 4-Thiazolone-based benzenesulfonamides (4e, 4g, 4h) | hCA IX | IC₅₀ = 10.93–25.06 nM rsc.org | Remarkable selectivity for CA IX over CA II rsc.org |

Isoform Selectivity Profiles

The therapeutic efficacy and safety profile of carbonic anhydrase inhibitors (CAIs) are critically dependent on their selectivity towards the 15 different human carbonic anhydrase (CA) isoforms. semanticscholar.orgtandfonline.com Derivatives of this compound have been extensively investigated to develop inhibitors with high selectivity for specific isoforms, thereby minimizing off-target effects. tandfonline.comnih.gov Research has particularly focused on achieving selectivity for the tumor-associated transmembrane isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II. semanticscholar.orgtandfonline.com

A series of 2-substituted-benzimidazole-6-sulfonamides were found to be potent CAIs with promising selectivity profiles towards CA IX and XII. semanticscholar.orgtandfonline.com For instance, certain derivatives demonstrated nanomolar affinity for the tumor-related enzymes while showing weaker inhibition of the cytosolic forms. tandfonline.comtandfonline.com This selectivity is crucial because non-selective inhibition of CA I and II is associated with common side effects of sulfonamide diuretics and antiglaucoma agents. tandfonline.com

Studies on benzenesulfonamides bearing benzimidazole moieties revealed that the substitution pattern significantly influences isoform selectivity. tandfonline.comtandfonline.com Compounds with a benzimidazole substituent in the para position of the benzenesulfonamide ring generally exhibited higher potency and selectivity compared to meta-substituted analogs. tandfonline.com Some of these para-substituted derivatives showed nanomolar affinities for CA I, II, VII, and XIII, with weaker binding to CA XII. tandfonline.com

The structural modifications of the benzimidazole scaffold play a key role in determining the selectivity profile. The "tail approach," which involves modifying substituents that protrude from the active site, has been instrumental in tuning the inhibitory activity and selectivity against various isoforms. acs.org For example, 2-arylbenzimidazole derivatives carrying a sulfonamide group showed potent and selective inhibition against CA IX and XII, with inhibition constants (KIs) in the low nanomolar range and significant selectivity ratios over CA I and II. researchgate.net

Table 1: Carbonic Anhydrase Isoform Selectivity of Representative Benzimidazole Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ/Kₔ) | Selectivity (vs. CA I/II) | Reference |

|---|---|---|---|---|

| 4c (a 2-arylbenzimidazole sulfonamide) | hCA IX | 6.6 nM | 25.2 (vs CA I), 3.4 (vs CA II) | researchgate.net |

| 4c (a 2-arylbenzimidazole sulfonamide) | hCA XII | 9.9 nM | - | researchgate.net |

| Benzenesulfonamides (para-substituted) | hCA I, II, VII, XIII | 1.6–286 nM | Varies | tandfonline.com |

| Benzenesulfonamides (para-substituted) | hCA XII | 62.5 nM–8.3 µM | Varies | tandfonline.com |

| Sulfonamides 4 and 5 (click chemistry derivatives) | hCA IX | 1.5–38.9 nM | Moderate inhibition of hCA I/II | acs.org |

| Sulfonamides 4 and 5 (click chemistry derivatives) | hCA XII | 0.8–12.4 nM | Moderate inhibition of hCA I/II | acs.org |

This table is interactive. Click on the headers to sort the data.

Therapeutic Implications of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoforms by this compound derivatives has significant therapeutic implications across a range of diseases. semanticscholar.orgtandfonline.com The clinical use of CAIs has been established for decades in managing conditions such as glaucoma, edema, and epilepsy. semanticscholar.orgnih.gov

The selective inhibition of specific CA isoforms is a key strategy for developing targeted therapies. For instance, inhibitors of cytosolic CA II and membrane-bound CA IV are effective in treating glaucoma by reducing the secretion of aqueous humor in the eye. semanticscholar.orgtandfonline.com Dorzolamide and brinzolamide (B135381) are examples of clinically used sulfonamide CAIs for this purpose. semanticscholar.org

In neurology, CAIs are used as antiepileptic drugs. nih.govmdpi.com The inhibition of isoforms like CA II and CA VII is thought to be involved in their anticonvulsant mechanism. sciepub.com Furthermore, CA inhibition has been explored for treating neuropathic pain and other neurological disorders. semanticscholar.orgtandfonline.com

A major area of modern research is the targeting of tumor-associated isoforms CA IX and XII for cancer therapy. semanticscholar.orgnih.gov These isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. semanticscholar.orgresearchgate.net Selective inhibitors of CA IX and XII, such as certain this compound derivatives, represent a promising strategy for anticancer drug development. semanticscholar.orgresearchgate.net These inhibitors can disrupt pH regulation in cancer cells, potentially leading to apoptosis and inhibition of tumor growth. nih.gov

Additionally, the inhibition of mitochondrial isoforms CA VA and CA VB has been linked to potential treatments for obesity, as these enzymes are involved in lipogenesis. mdpi.com

Other Reported Biological Activities

Antidiabetic Activity

Derivatives of the benzimidazole scaffold have shown notable potential as antidiabetic agents. researchgate.net Research has demonstrated that these compounds can exert their effects through various mechanisms, including the inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption. mdpi.com

Several studies have reported on benzimidazole derivatives with significant antidiabetic activity. For example, a series of 1H-benzimidazole derivatives were synthesized and evaluated, with some compounds showing a better reduction in blood glucose levels than the standard drug glibenclamide. derpharmachemica.com Specifically, benzimidazole-bearing sulfonamides have been investigated as α-amylase inhibitors. mdpi.com

In one study, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and found to be excellent inhibitors of α-glucosidase, with many compounds showing significantly greater potency (lower IC₅₀ values) than the reference drug acarbose. acs.org The structure-activity relationship indicated that the substituents on the arylidene ring played a critical role in the inhibitory activity. acs.org Another study on benzimidazole-urea hybrids also identified potent candidates for α-amylase and α-glucosidase inhibition. mdpi.com

Table 2: Antidiabetic Activity of Selected Benzimidazole Derivatives

| Compound Class | Target Enzyme | Activity (IC₅₀) | Comparison | Reference |

|---|---|---|---|---|

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 µM to 343.10 µM | More potent than Acarbose (IC₅₀: 873.34 µM) | acs.org |

| Benzimidazole-urea hybrids | α-Amylase / α-Glucosidase | Potent inhibition | - | mdpi.com |

| 1H-benzimidazole derivatives | Blood Glucose Reduction | Better than Glibenclamide | - | derpharmachemica.com |

This table is interactive. Click on the headers to sort the data.

Anticonvulsant Activity

The benzimidazole nucleus is a key structural component in various compounds exhibiting anticonvulsant properties. derpharmachemica.comresearchgate.net The anticonvulsant activity of these derivatives is often evaluated in animal models using tests such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests. sciepub.comsci-hub.se

The pharmacophore model for anticonvulsant activity often includes a hydrophobic unit, an electron donor group, and a hydrogen-bonding domain, features present in active drugs like phenytoin (B1677684) and carbamazepine. derpharmachemica.com Sulfonamide derivatives, including those incorporating a benzimidazole scaffold, have been synthesized and tested for their ability to treat epilepsy. sciepub.comsciepub.com Some of these compounds have shown anticonvulsant properties superior to existing drugs like topiramate (B1683207) in certain models. sciepub.com

For instance, a study on (1H-benzimidazol-2-ylsulfanyl)-thiazolidin-4-one derivatives highlighted their antiepileptic action in the MES model. derpharmachemica.com Another study synthesized a series of sulfonamide derivatives and reported that their activity was governed by the size of the hydrophobic part of the molecule. sciepub.com While many benzimidazole-sulfonamides are investigated for their CA inhibitory role in epilepsy, some derivatives show anticonvulsant effects that may not directly correlate with their CA inhibition profile, suggesting other mechanisms might be involved. sciepub.com

Antioxidant Activity

Benzimidazole derivatives have been recognized for their significant antioxidant properties. derpharmachemica.commdpi.com Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key research area. The antioxidant capacity of benzimidazole compounds is often evaluated using assays such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radical scavenging and the cupric reducing antioxidant capacity (CUPRAC) assay. researchgate.nettandfonline.com

The antioxidant potential of these molecules is highly dependent on their substitution patterns. Studies have shown that the presence and position of hydroxyl (-OH) groups on the aryl rings of benzimidazole derivatives are crucial for their radical scavenging activity. researchgate.net For example, compounds with ortho-dihydroxy or para-dihydroxy patterns exhibit the highest free radical scavenging activity. researchgate.net Introducing a second hydroxyl group can significantly increase the antioxidant power compared to a single hydroxyl group. researchgate.net

One study investigated 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives and found that most compounds possessed inhibitory activity against lipid peroxidation. nih.gov The most active compound in this series, bearing a p-bromophenyl substituent, showed 57% inhibition of lipid peroxidation. nih.gov Another report on benzimidazole-urea hybrids also identified several compounds with strong antioxidant activity across multiple testing methods. mdpi.com

Angiotensin-II Receptor Antagonism

Benzimidazole derivatives are a cornerstone in the development of angiotensin II (Ang II) AT₁ receptor antagonists, a major class of drugs used to treat hypertension. nih.govresearchgate.net These agents, often called 'sartans', typically consist of a substituted heterocyclic nucleus, such as benzimidazole, linked to a biphenyl (B1667301) system bearing an acidic group. nih.gov Candesartan (B1668252) is a well-known example of a benzimidazole-based Ang II antagonist. nih.gov

Researchers have designed and synthesized numerous novel this compound derivatives to explore their potential as antihypertensive agents. A series of 5-alkylsulfamoyl benzimidazole derivatives were evaluated for their in vitro Ang II antagonism and in vivo antihypertensive activity. nih.gov The activity was found to be related to the size and bulk of the alkyl group on the sulfonamide moiety, with compact groups like tert-butyl and cyclohexyl showing maximal activity. nih.gov

In another study, a series of 4'-[(benzimidazole-1-yl)methyl]biphenyl-2-sulfonamide derivatives were synthesized. nih.gov The most active compound from this series was found to be a potent dual antagonist of both Ang II AT₁ and endothelin ETₐ receptors, showing more potent antihypertensive effects than losartan (B1675146) in animal models. nih.gov These findings underscore the potential of the benzimidazole-sulfonamide scaffold in designing new and effective antihypertensive drugs. researchgate.netsaspublishers.com

P2Y1 Receptor Antagonism

The P2Y1 receptor, a G-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in ADP-induced platelet aggregation, making it a significant target for the development of novel anti-thrombotic agents. nih.govfrontiersin.org In the quest for potent and selective P2Y1 receptor antagonists, researchers have explored various chemical scaffolds. Among these, derivatives of this compound have emerged as a promising class of compounds. nih.gov

Recent research has led to the synthesis and biological evaluation of a novel series of benzimidazole-derived sulfonylureas as potential P2Y1 receptor antagonists. nih.gov This investigation was prompted by the known limitations of existing P2Y receptor antagonists, which often suffer from low potency, lack of selectivity, and poor solubility profiles. frontiersin.orgresearchgate.net The synthesized compounds were assessed for their efficacy and selectivity against four P2Y receptor subtypes: t-P2Y1, h-P2Y2, h-P2Y4, and r-P2Y6, using a calcium mobilization assay. nih.gov

The study revealed that a significant number of the synthesized derivatives exhibited moderate to excellent inhibitory potential against the P2Y1 receptor. nih.gov A detailed structure-activity relationship (SAR) analysis provided insights into the chemical features essential for potent antagonism. The general structure of the synthesized benzimidazole-derived sulfonylureas involves a benzimidazole core linked to a sulfonylurea moiety.

The SAR exploration indicated that the nature and position of substituents on both the benzimidazole ring and the aryl ring of the sulfonylurea group significantly influence the antagonist activity. Among the synthesized compounds, derivative 1h was identified as the most potent antagonist of the P2Y1 receptor, with an IC50 value of 0.19 ± 0.04 µM. nih.govfrontiersin.org This compound features a 2,5-dichlorophenyl substitution on the terminal end of the sulfonylurea moiety.

Computational docking studies were conducted to understand the binding mechanism of these novel antagonists. nih.gov The results suggested that the most potent derivative, 1h , shares a similar binding mechanism with the well-established and selective P2Y1 receptor antagonist, BPTU (1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea). nih.gov Despite the similar binding mode, the newly synthesized benzimidazole derivatives were found to possess an improved solubility profile, a critical advantage for drug development. nih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives against the P2Y1 receptor.

| Compound | Substituent (R) | IC50 (µM) of P2Y1 Receptor Inhibition |

| 1a | 2,4-dichlorophenyl | 0.43 ± 0.03 |

| 1c | 2-chloro-4-nitrophenyl | 0.52 ± 0.02 |

| 1e | 2-nitrophenyl | 0.61 ± 0.01 |

| 1f | 3-nitrophenyl | 0.33 ± 0.03 |

| 1g | 4-nitrophenyl | 0.24 ± 0.01 |

| 1h | 2,5-dichlorophenyl | 0.19 ± 0.04 |

| 1i | 4-chloro-3-nitrophenyl | 0.39 ± 0.02 |

| 1j | 2-chloro-5-nitrophenyl | 0.28 ± 0.01 |

| 1k | 3,4-dichlorophenyl | 0.76 ± 0.05 |

| 1p | 2,4-dinitrophenyl | 0.89 ± 0.04 |

The findings from this research highlight the potential of the this compound scaffold for developing novel P2Y1 receptor antagonists. The identification of compound 1h as a potent antagonist with enhanced solubility provides a valuable lead for the design and synthesis of next-generation anti-platelet agents with improved pharmacological properties. nih.gov

Structure Activity Relationship Sar Studies

Influence of Benzimidazole (B57391) Ring Substituents on Biological Activity

Modifications at different positions of the benzimidazole nucleus, including the N-1, C-2, and the aromatic ring, have profound effects on the pharmacological profile of the resulting derivatives.

Substitution at the N-1 position of the benzimidazole ring plays a critical role in modulating the biological properties of these compounds. acs.org The introduction of alkyl groups at this position can enhance lipophilicity, which may lead to improved cell membrane penetration and, consequently, enhanced biological activity. acs.org

SAR studies have revealed that the chemotherapeutic efficacy of benzimidazole derivatives can be positively influenced by substitutions at the N-1 position. acs.org For instance, research on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has shown that the length of the aliphatic chain at the N-1 position affects antiproliferative activity. acs.org Specifically, compounds with pentyl and heptyl substitutions at N-1 demonstrated significant hydrophobic character and notable biological activity. acs.org In one study, a compound with a butyl group at N-1 (3d) exhibited an IC50 value of 40.83 μM, while other derivatives with different alkyl chain lengths showed varying, often less significant, activity. acs.org

Furthermore, the introduction of more complex moieties at N-1, such as substituted isoxazoles, has been explored. Compounds with electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl at the C3 position of the isoxazole (B147169) ring attached to the N-1 position of benzimidazole have shown notable anti-inflammatory activity. nih.gov This indicates that both the nature of the substituent and its electronic properties are key determinants of the biological response.

Table 1: Effect of N-1 Alkylation on Antiproliferative Activity

| Compound | N-1 Substituent | IC50 (μM) |

|---|---|---|

| 3a | Methyl | Less significant |

| 3b | Ethyl | Less significant |

| 3c | Propyl | Less significant |

| 3d | Butyl | 40.83 |

| 3e | Pentyl | More significant |

| 3f | Hexyl | Less significant |

| 3g | Heptyl | More significant |

Note: This table is illustrative and based on findings that longer, hydrophobic chains at N-1 can increase activity. acs.org

The C-2 position of the benzimidazole ring is a key site for modification and significantly impacts the biological activity of its derivatives. acs.org The introduction of various aryl and heterocyclic groups at this position has led to the discovery of compounds with a wide range of pharmacological effects.

For example, the substitution of a benzyl (B1604629) group with an electron-withdrawing halogen at the first position and an N-(4-(methylsulfonyl)phenyl)acetamide at the second position of the benzimidazole has been shown to enhance both antibacterial and antifungal potential. rjptonline.org Similarly, the presence of a p-butyl phenyl group at the C-2 position enhanced antibacterial activity, while a p-isopropyl phenyl group at the same position improved antifungal activity. rjptonline.org

In the context of anti-inflammatory agents, the introduction of chloro, methoxy (B1213986), and nitro substituents at the ortho position of a phenyl ring at C-2 leads to a significant increase in activity. jmpas.com Conversely, replacing the sulfonamide phenyl group with larger aromatic systems like 2-naphthyl or biphenyl (B1667301) can result in a total loss of activity. whiterose.ac.uk

Table 2: Influence of C-2 Phenyl Substituents on Biological Activity

| C-2 Substituent | Target Activity | Observed Effect | Reference |

|---|---|---|---|

| p-Butyl phenyl | Antibacterial | Enhanced | rjptonline.org |

| p-Isopropyl phenyl | Antifungal | Enhanced | rjptonline.org |

| Ortho-chloro phenyl | Anti-inflammatory | Increased | jmpas.com |

| Ortho-methoxy phenyl | Anti-inflammatory | Increased | jmpas.com |

| Ortho-nitro phenyl | Anti-inflammatory | Increased | jmpas.com |

| 2-Naphthyl | Antibacterial | Loss of activity | whiterose.ac.uk |

Substituents on the benzene (B151609) portion of the benzimidazole ring also play a crucial role in determining the biological activity. The presence of electron-withdrawing groups, such as nitro (NO2) and halogens (F, Cl, Br), or electron-donating groups like methoxy (OCH3), can significantly alter the electronic environment of the molecule and its interaction with biological targets.

SAR studies have shown that the presence of an electron-withdrawing group on the benzimidazole ring generally increases antimicrobial activity, while electron-releasing groups tend to decrease it. mdpi.com Specifically, compounds with a nitro group at either the 5- or 7-position of the benzimidazole core show significantly increased potency against certain bacteria, including MRSA. mdpi.com The combination of a nitro group at position 5 and a halogen (chlorine or bromine) at position 4 has been found to be particularly effective. mdpi.com

In the context of anti-inflammatory activity, halogen substitutions have been found to be more important than methoxy or nitro groups in enhancing activity. jmpas.com For instance, a bromo-substituted derivative displayed a high level of inhibition of carrageenan-induced paw edema. jmpas.com Conversely, in some cases, the introduction of methyl, methoxy, or nitro groups at the 6-position can reduce activity. jchemrev.com

Table 3: Effect of Aromatic Ring Substituents on Antimicrobial Activity

| Position | Substituent | Bacterial Strain | Activity | Reference |

|---|---|---|---|---|

| 5 or 7 | Nitro | S. aureus, MRSA, B. subtilis | Significantly increased | mdpi.com |

| 4 and 5 | Cl/Br and Nitro | MRSA, B. subtilis | Highest activity | mdpi.com |

| 6 | Methyl | Mtb H37Rv | Reduced | jchemrev.com |

| 6 | Methoxy | Mtb H37Rv | Reduced | jchemrev.com |

Contribution of the Sulfonamide Moiety to SAR

The sulfonamide (-SO2NH2) group is a critical pharmacophore that significantly contributes to the biological profile of 1h-benzimidazole-2-sulfonamide derivatives. nih.gov This moiety is known to enhance the therapeutic efficacy and improve the pharmacokinetic properties of drug molecules.

The introduction of the sulfonamide group to the benzimidazole scaffold often results in synergistic effects, leading to enhanced antibacterial and antifungal activities compared to the individual components. nih.gov The sulfonamide group can act as a bioisostere for carboxylic acids, enabling similar binding interactions with biological targets while offering improved metabolic stability. It also allows for extensive structural modifications through substitution at the nitrogen atoms, providing opportunities to fine-tune biological activity and selectivity.

Furthermore, the sulfonamide functionality can increase the lipophilicity of the derivatives, which can be beneficial for their biological action. researchgate.net The presence of the sulfonamide moiety is a key feature in many "sulfa drugs" and is recognized for its role in preventive and chemotherapeutic agents against various bacterial infections. nih.gov

Hybrid Compounds and Pharmacophore Integration

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties has emerged as a powerful approach in drug discovery. This integration aims to develop novel compounds with enhanced potency, dual-action mechanisms, or improved pharmacological profiles.

The combination of the benzimidazole-sulfonamide core with other heterocyclic systems, such as 1,2,3-triazoles, has been shown to produce synergistic effects. d-nb.infonih.gov In these hybrid compounds, the 1,2,3-triazole ring often acts as a linker, tethering the two pharmacophores together to create innovative bifunctional drugs. nih.gov

Studies on benzimidazole-1,2,3-triazole-sulfonamide hybrids have demonstrated that these compounds can exhibit potent antimicrobial and antiproliferative activities. d-nb.infonih.gov It has been observed that bis-1,2,3-triazole derivatives often exhibit more potent antimicrobial activities than their mono-1,2,3-triazole counterparts. d-nb.infomdpi.com This enhanced activity is attributed to the synergistic effect of the sulfonamoyl and the tethered heterocyclic components, in addition to the improved lipophilicity of the bis-substituted derivatives. d-nb.infomdpi.com The benzimidazole moiety in these hybrids provides a rigid, planar structure that can interact with biological targets through hydrogen bonding and π-π stacking, while the sulfonamide group contributes to solubility, stability, and specific enzyme inhibition.

Computational and In Silico Approaches to SAR

Computational and in silico methods have become indispensable tools in the structure-activity relationship (SAR) studies of benzimidazole sulfonamides. These approaches allow for the high-throughput screening of virtual compound libraries, prediction of their binding affinities to specific biological targets, and evaluation of their pharmacokinetic profiles, thereby accelerating the drug development process.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex. nih.gov This method is crucial for understanding the molecular basis of a drug's activity and for designing more potent and selective inhibitors. For this compound and its derivatives, docking studies have been instrumental in elucidating their interactions with a variety of enzymatic and protein targets.

Key research findings from molecular docking studies include:

Carbonic Anhydrase (CA) Isoforms: Derivatives of benzimidazole sulfonamide have been extensively studied as inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and linked to diseases such as glaucoma and cancer. tandfonline.com Docking studies on isoforms like hCA I, II, IX, and XII have revealed that the sulfonamide group is essential for binding, as it coordinates with the zinc ion (Zn²⁺) in the enzyme's active site. tandfonline.comnih.govnih.gov The benzimidazole scaffold further stabilizes the complex through hydrogen bonds and hydrophobic interactions with amino acid residues in the catalytic pocket. nih.govnih.gov

Kinase Inhibition: The benzimidazole nucleus is a common scaffold for kinase inhibitors. Docking studies have explored the interaction of its sulfonamide derivatives with targets like Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, one study on azo-based sulfonamides targeting the FGFR2 kinase receptor found that the oxygen atoms of the sulfonamide group formed critical hydrogen bonds with residues like Phenylalanine (PHE) 492 and Asparagine (ASN) 571. chemmethod.com

Antimicrobial Targets: To understand the antibacterial mechanism, derivatives have been docked against microbial enzymes. Studies have shown that benzimidazole sulfonamides can bind effectively to dihydropteroate (B1496061) synthase, an essential enzyme in the folate synthesis pathway of bacteria. researchgate.net Other identified targets include dihydrofolate reductase (DHFR) and DNA gyrase, where the compounds show strong binding interactions, suggesting these as potential mechanisms for their antimicrobial effects. rsc.orgekb.egnih.gov

Anticancer Targets: Beyond CAs, other anticancer targets have been investigated. Molecular docking has shown that alkylsulfonyl benzimidazole derivatives can act as potent inhibitors of the anti-apoptotic protein Bcl-2, with studies indicating significant downregulation of the BCL-2 gene. acs.org

The table below summarizes representative findings from molecular docking studies of various benzimidazole sulfonamide derivatives.

| Target Protein/Enzyme | Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II (hCA II) | Thiazolo[3,2-a]benzimidazole-benzenesulfonamide | - | Interaction with Zn²⁺ ion in the active site. nih.govnih.gov |

| Carbonic Anhydrase IX (hCA IX) | 3-Methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide | Not Specified (Kᵢ = 6.2 nM) | Zinc anchoring via sulfonamide group. nih.gov |

| Dihydropteroate synthase | Benzothiazole sulfonamide analogue | -8.60 | Not specified. researchgate.net |

| FGFR2 Kinase Receptor | Azo-based sulfonamide | -6.24 | PHE 492, LYS 517, ASN 571. chemmethod.com |

| Bcl-2 | Alkylsulfonyl 1H-benzo[d]imidazole | Not specified | Strong interaction with the target protein predicted. acs.org |

| Dihydrofolate Reductase (DHFR) | N,2,6-Trisubstituted 1H-benzimidazole | Not specified | Identified as a promising target. rsc.orgnih.gov |

| DNA Gyrase | Benzimidazole derivative | Not specified | Identified as a potential target. ekb.eg |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness

In silico ADMET prediction is a critical step in early-stage drug discovery, used to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. These computational models assess properties that are crucial for a compound's success as a drug.

Studies on this compound hybrids have consistently shown favorable drug-like properties. researchgate.netnih.gov

Drug-Likeness Rules: A primary filter is the assessment against established rules like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Numerous studies have confirmed that various benzimidazole-1,2,3-triazole-sulfonamide hybrids and other derivatives adhere to these criteria, indicating good potential for oral bioavailability. researchgate.netnih.govjaptronline.com

Pharmacokinetic Properties: The topological polar surface area (TPSA) is a descriptor used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration. In silico analyses of benzimidazole-sulfonamide hybrids have reported TPSA values within a range conducive to good cell permeability. researchgate.net Predictions of octanol-water partition coefficients (logP) also fall within acceptable ranges for drug candidates. japtronline.com

Toxicity Prediction: A significant advantage of in silico analysis is the early prediction of potential toxicity. Multiple studies on different series of benzimidazole sulfonamide derivatives have predicted them to be non-mutagenic and non-carcinogenic, which is a highly desirable characteristic for any drug candidate. researchgate.netnih.gov

The following table presents a summary of predicted ADMET and drug-likeness properties for representative benzimidazole sulfonamide derivatives from various studies.

| Property / Rule | Predicted Outcome | Significance |

| Lipinski's Rule of Five | Compounds follow the rule. researchgate.netnih.gov | Indicates good potential for oral bioavailability. |

| Molecular Weight | Generally < 500 Da | Adheres to drug-likeness criteria. |

| logP (Octanol/water partition coeff.) | Values within acceptable range (e.g., < 5). japtronline.com | Suggests good permeability and hydrophilicity balance. researchgate.net |

| Topological Polar Surface Area (TPSA) | Values between 118 and 271 Ų. researchgate.net | Indicates good permeability of the molecules. researchgate.net |

| Mutagenicity | Predicted to be non-mutagenic. researchgate.netnih.gov | Favorable safety profile, low risk of causing genetic mutations. |

| Carcinogenicity | Predicted to be non-carcinogenic. researchgate.netnih.gov | Favorable safety profile, low risk of causing cancer. |

Mechanisms of Action and Biological Targets

Inhibition of Dihydropteroate (B1496061) Synthase (Antimicrobial Mechanism)

The antimicrobial action of sulfonamides, including those derived from benzimidazole (B57391), is primarily attributed to their role as inhibitors of dihydropteroate synthase (DHPS). wikipedia.orgnih.gov This enzyme is critical in the bacterial folic acid synthesis pathway. patsnap.com Unlike mammals, which acquire folate from their diet, bacteria must synthesize it de novo. wikipedia.orgpatsnap.com

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid. nih.govnih.gov Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors, binding to the active site of DHPS and blocking the entry of the natural substrate. patsnap.com This inhibition halts the production of folic acid, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA). wikipedia.orgpatsnap.com Consequently, bacterial cells are unable to divide, leading to a bacteriostatic (growth-inhibiting) rather than a bactericidal (cell-killing) effect. wikipedia.org This selective toxicity makes DHPS an effective target for antimicrobial agents. patsnap.com

Interaction with Cellular Components (e.g., Tubulin Polymerization Inhibition)

Benzimidazole derivatives are well-documented for their interaction with tubulin, a key protein in the formation of microtubules. nih.gov Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell structure. researchgate.net

Modulation of Enzyme Activity (e.g., Carbonic Anhydrase, Acetyl-CoA Carboxylase)

Derivatives of 1H-benzimidazole-2-sulfonamide are potent modulators of various enzymes critical to physiological and pathological processes.

Carbonic Anhydrase Inhibition: Benzimidazole-sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer. mdpi.comnih.gov

Studies have shown that these compounds can inhibit various human (h) CA isoforms with high efficacy. nih.gov They often exhibit potent, low nanomolar to subnanomolar inhibition against the tumor-associated transmembrane isoforms hCA IX and hCA XII, while showing moderate inhibition of the cytosolic isoforms hCA I and h. nih.govnih.govacs.org This isoform selectivity makes them promising candidates for targeted therapies. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzene (B151609) Sulfonamide Derivatives

| Compound Type | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| Triazole-linked O-glycosides | Micromolar to low-nanomolar | 6.8–53 nM | 9.7–107 nM | Not specified |

Data sourced from multiple studies on benzenesulfonamide (B165840) derivatives. acs.orgdrugbank.com

Acetyl-CoA Carboxylase Modulation: Acetyl-CoA carboxylases (ACCs) are crucial enzymes in fatty acid metabolism, catalyzing the first committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA. nih.govnih.gov There are two main isoforms in mammals, ACC1 and ACC2, which are attractive targets for treating metabolic diseases like obesity and diabetes, as well as cancer. nih.govnih.gov While the broader class of oxadiazole inhibitors of ACC has been explored, specific research detailing the direct modulation of ACC by this compound is an emerging area. bohrium.com The inhibition of ACC leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making it a key regulatory point in cellular metabolism. nih.gov

Effects on Ergosterol (B1671047) Biosynthesis (Antifungal Mechanism)

A novel antifungal mechanism for certain benzimidazole derivatives involves the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function. ebsco.comresearchgate.net

Unlike classic benzimidazoles that target microtubules, these newer compounds specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). nih.govnih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway and is also the target of azole antifungal drugs. nih.govresearchgate.net Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. nih.govebsco.com This disruption of the cell membrane results in increased permeability and ultimately inhibits fungal growth, providing a potent fungistatic effect. nih.govebsco.com

Receptor Antagonism (e.g., P2Y1 Receptor, Angiotensin II)

Benzimidazole-based structures have been successfully developed as antagonists for several key G protein-coupled receptors (GPCRs).

P2Y1 Receptor Antagonism: The P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a significant role in various physiological processes, including platelet aggregation. worktribe.comacs.org It is a therapeutic target for the prevention of thrombosis. nih.gov Benzimidazole-derived compounds have been synthesized as potent and selective antagonists of the P2Y1 receptor. nih.gov For example, a derivative identified as '1h' in one study demonstrated a high inhibitory potential against the P2Y1 receptor with an IC50 value of 0.19 ± 0.04 µM in a calcium signaling assay. nih.gov By blocking this receptor, these compounds can effectively inhibit ADP-induced platelet aggregation. worktribe.comacs.org

Angiotensin II Receptor Antagonism: The benzimidazole nucleus is a core structural feature of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). nih.govfrontiersin.org These drugs act as antagonists at the angiotensin II type 1 (AT1) receptor. ntnu.no Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure by binding to the AT1 receptor. frontiersin.orgntnu.no

Benzimidazole-based ARBs, such as candesartan (B1668252) and telmisartan, competitively block the binding of angiotensin II to the AT1 receptor. nih.govfrontiersin.org This action leads to vasodilation (widening of blood vessels) and a reduction in blood pressure. frontiersin.org The design of these antagonists often involves specific substitutions on the benzimidazole ring to optimize binding affinity and biological activity. nih.govnih.gov

Table 2: Receptor Antagonist Activity of Benzimidazole Derivatives

| Target Receptor | Compound Class | Effect | Example IC50/pA2 Value |

|---|---|---|---|

| P2Y1 Receptor | Benzimidazole derived sulfonylureas | Inhibition of calcium signaling | IC50 = 0.19 µM (Compound 1h) |

Data sourced from studies on P2Y1 and Angiotensin II receptor antagonists. nih.govnih.gov

Other Proposed Biological Pathways

In addition to the primary mechanisms detailed above, research has indicated that benzimidazole-sulfonamide derivatives may engage in other biological pathways. Various studies have reported activities such as:

Urease Inhibition: Some 2-substituted-1H-benzimidazole derivatives have shown potential as urease enzyme inhibitors. nih.gov

α-Amylase and α-Glucosidase Inhibition: Certain novel sulfonamide derivatives have been evaluated as multitarget antidiabetic agents, demonstrating inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govrsc.org